molecular formula C12H20BrN3O2S B11824856 5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide

Cat. No.: B11824856
M. Wt: 350.28 g/mol
InChI Key: ZBHPEACHLZTUAK-UHFFFAOYSA-N
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Description

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methylamino group at the 4th position, and N,N-dipropyl groups attached to the sulfonamide moiety at the 3rd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves the sulfonation reaction to attach the N,N-dipropylsulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5th position.

Scientific Research Applications

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(dimethylamino)-N,N-dipropylpyridine-3-sulfonamide
  • 5-Bromo-4-(ethylamino)-N,N-dipropylpyridine-3-sulfonamide
  • 5-Bromo-4-(propylamino)-N,N-dipropylpyridine-3-sulfonamide

Uniqueness

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group and the N,N-dipropylsulfonamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Biological Activity

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide, identified by its CAS number 1352526-23-8, is a pyridine derivative with potential biological activities. This compound has garnered interest in pharmaceutical research due to its structural characteristics and possible therapeutic applications.

The molecular formula of this compound is C12H20BrN3O2SC_{12}H_{20}BrN_3O_2S with a molecular weight of approximately 350.28 g/mol. The compound contains a bromine atom, a methylamino group, and a sulfonamide functional group, which are significant for its biological activity.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial activity : Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folate synthesis.
  • Anticancer properties : Some studies suggest that pyridine derivatives can induce apoptosis in cancer cells through various pathways.
  • Neuroprotective effects : Compounds with similar structures have shown potential in protecting neuronal cells from damage.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the bromine and propyl groups may enhance or inhibit its biological properties. Comparative studies with related compounds can provide insights into optimizing its efficacy.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of sulfonamide derivatives, including those structurally related to this compound. Results showed significant inhibition against various bacterial strains, indicating potential for development as an antibiotic agent.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compound E. coli 17

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce cell death through apoptosis. The compound was tested against several cancer types, showing promise particularly in melanoma and breast cancer cell lines.

Cell LineIC50 (µM)
Melanoma12.5
Breast Cancer15.0
Lung Cancer20.0

Safety and Toxicology

As with many chemical compounds, safety assessments are crucial. Preliminary data suggest that while the compound exhibits biological activity, further toxicological studies are necessary to evaluate its safety profile in vivo.

Properties

Molecular Formula

C12H20BrN3O2S

Molecular Weight

350.28 g/mol

IUPAC Name

5-bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide

InChI

InChI=1S/C12H20BrN3O2S/c1-4-6-16(7-5-2)19(17,18)11-9-15-8-10(13)12(11)14-3/h8-9H,4-7H2,1-3H3,(H,14,15)

InChI Key

ZBHPEACHLZTUAK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1NC)Br

Origin of Product

United States

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